molecular formula C8H12O B12732197 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- CAS No. 36635-33-3

6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-

Cat. No.: B12732197
CAS No.: 36635-33-3
M. Wt: 124.18 g/mol
InChI Key: BOPCAWBPVSVBMM-SFYZADRCSA-N
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Description

6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a distinctive odor and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- can be achieved through several methods. One common method involves the catalytic hydrogenation of 6-Methyl-3-cyclohexen-1-one. This reaction typically uses a palladium catalyst under mild conditions to reduce the ketone to the corresponding aldehyde.

Another synthetic route involves the oxidation of 6-Methyl-3-cyclohexene-1-methanol. This reaction can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the alcohol to the aldehyde.

Industrial Production Methods

In industrial settings, 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion of the starting materials to the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid

    Reduction: 6-Methyl-3-cyclohexene-1-methanol

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-cyclohexene-1-carboxaldehyde
  • 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
  • 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
  • 6-Methyl-3-cyclohexene-1,1-dimethanol

Uniqueness

6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is unique due to its specific structural configuration, which includes a trans- arrangement of the methyl and aldehyde groups on the cyclohexene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

36635-33-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,6R)-6-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3/t7-,8+/m1/s1

InChI Key

BOPCAWBPVSVBMM-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1C=O

Canonical SMILES

CC1CC=CCC1C=O

Origin of Product

United States

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